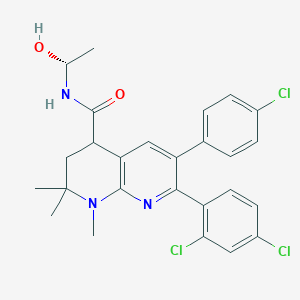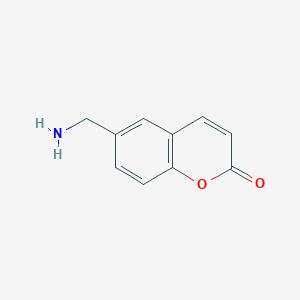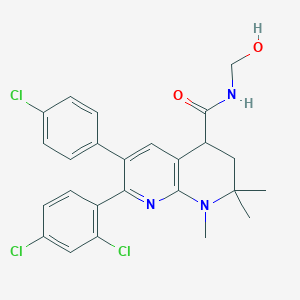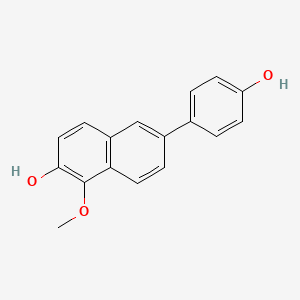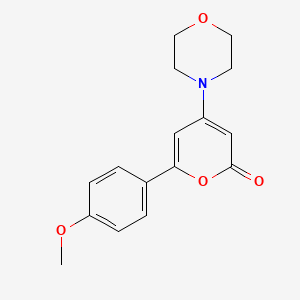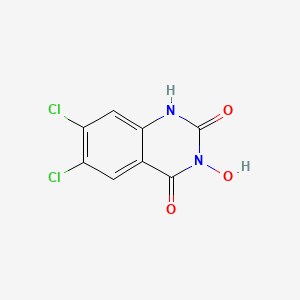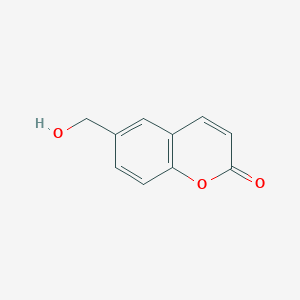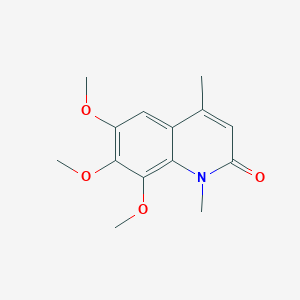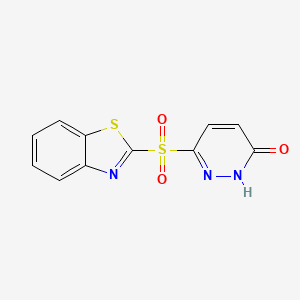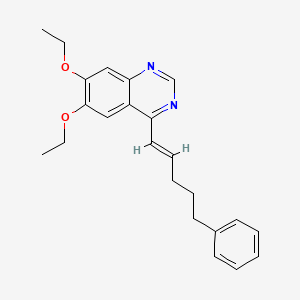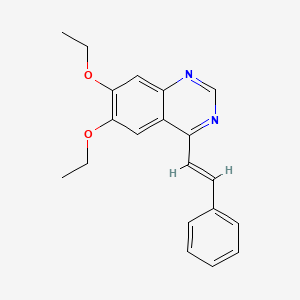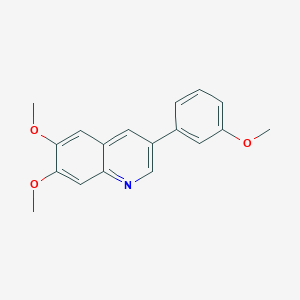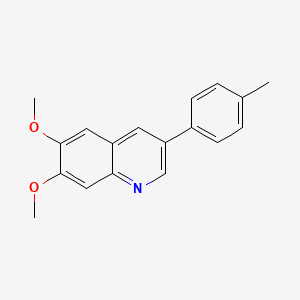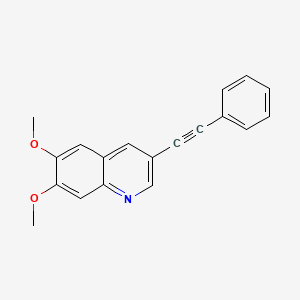
6,7-Dimethoxy-3-phenylethynyl-quinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6,7-ジメトキシ-3-フェニルエチニルキノリンは、キノリンファミリーに属する合成有機化合物です。キノリン誘導体は、その幅広い生物活性で知られており、潜在的な治療用途について広く研究されてきました。
2. 製法
合成経路と反応条件
6,7-ジメトキシ-3-フェニルエチニルキノリンの合成は、一般的に以下の手順を伴います。
出発物質: 合成は、6,7-ジメトキシキノリンやフェニルアセチレンなどの市販の出発物質から始まります。
反応条件: 主要なステップには、6,7-ジメトキシキノリンを、不活性雰囲気下でパラジウム触媒と銅助触媒の存在下、フェニルアセチレンと反応させる、薗頭カップリング反応が含まれます。この反応は、通常、テトラヒドロフラン (THF) やジメチルホルムアミド (DMF) などの溶媒中で、高温で行われます。
精製: 粗生成物は、カラムクロマトグラフィーを使用して精製し、目的の6,7-ジメトキシ-3-フェニルエチニルキノリンを高収率で高純度に得ます。
工業生産方法
6,7-ジメトキシ-3-フェニルエチニルキノリンの具体的な工業生産方法は、十分に文書化されていませんが、大規模有機合成の一般的な原則が適用されます。これらには、スケーラビリティのための反応条件の最適化、費用対効果の高い出発物質の使用、および最終生成物の高収率と高純度を確保するための効率的な精製技術の採用が含まれます。
3. 化学反応解析
反応の種類
6,7-ジメトキシ-3-フェニルエチニルキノリンは、以下のものを含むさまざまな化学反応を受ける可能性があります。
酸化: この化合物は、過マンガン酸カリウムや三酸化クロムなどの酸化剤を使用して酸化され、官能基を導入したり、既存の官能基を修飾したりできます。
還元: 還元反応は、水素化リチウムアルミニウムや水素化ホウ素ナトリウムなどの還元剤を使用して、特定の官能基を変換するために実施できます。
置換: この化合物は、使用する反応条件と試薬に応じて、求核置換反応または求電子置換反応を受ける可能性があります。
一般的な試薬と条件
酸化: 過マンガン酸カリウム (KMnO₄)、三酸化クロム (CrO₃)
還元: 水素化リチウムアルミニウム (LiAlH₄)、水素化ホウ素ナトリウム (NaBH₄)
置換: ハロゲン化剤、求核剤、求電子剤
形成される主な生成物
これらの反応から形成される主な生成物は、使用する特定の反応条件と試薬によって異なります。たとえば、酸化は、追加の酸素含有官能基を持つキノリン誘導体を生成する可能性があり、還元は、より飽和した誘導体を生成する可能性があります。
4. 科学研究への応用
6,7-ジメトキシ-3-フェニルエチニルキノリンは、以下のものを含むいくつかの科学研究への応用があります。
生物学: 抗菌、抗ウイルス、抗がん特性など、その潜在的な生物活性が研究されています。
医学: がんや感染症など、さまざまな病気の治療薬としての可能性を探る研究が進行中です。
工業: この化合物のユニークな構造的特徴は、医薬品や農薬の合成における貴重な中間体となっています。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-Dimethoxy-3-phenylethynyl-quinoline typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 6,7-dimethoxyquinoline and phenylacetylene.
Reaction Conditions: The key step involves the Sonogashira coupling reaction, where 6,7-dimethoxyquinoline is reacted with phenylacetylene in the presence of a palladium catalyst and a copper co-catalyst under an inert atmosphere. The reaction is typically carried out in a solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF) at elevated temperatures.
Purification: The crude product is purified using column chromatography to obtain the desired this compound in high yield and purity.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for scalability, using cost-effective starting materials, and employing efficient purification techniques to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions
6,7-Dimethoxy-3-phenylethynyl-quinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce functional groups or modify existing ones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to convert specific functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Halogenating agents, nucleophiles, electrophiles
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated derivatives.
科学的研究の応用
6,7-Dimethoxy-3-phenylethynyl-quinoline has several scientific research applications, including:
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound’s unique structural features make it a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.
作用機序
6,7-ジメトキシ-3-フェニルエチニルキノリンの作用機序は、特定の分子標的と経路との相互作用を伴います。主要な標的の1つは、血小板由来成長因子受容体 (PDGFR) であり、この化合物は阻害剤として作用します。 PDGFRを阻害することにより、この化合物は細胞の増殖、移動、生存に関与するシグナル伝達経路を妨害する可能性があり、抗がん療法の潜在的な候補となっています .
6. 類似の化合物との比較
類似の化合物
- 6,7-ジメトキシ-2-フェニルエチルクロモン
- 6,7-ジメトキシ-3,4-ジヒドロイソキノリン
- 4-ヒドロキシ-2-キノロン
独自性
6,7-ジメトキシ-3-フェニルエチニルキノリンは、メトキシ基とフェニルエチニル部分の両方の存在など、その特定の構造的特徴により、ユニークです。これらの特徴は、その独特の化学反応性と潜在的な生物活性に貢献し、他のキノリン誘導体とは一線を画しています。
結論として、6,7-ジメトキシ-3-フェニルエチニルキノリンは、そのユニークな構造的特徴と潜在的な用途により、さまざまな科学分野で注目されている化合物です。継続的な研究は、化学、生物学、医学、および産業におけるその潜在能力を完全に探求し続けています。
類似化合物との比較
Similar Compounds
- 6,7-Dimethoxy-2-phenylethylchromone
- 6,7-Dimethoxy-3,4-dihydroisoquinoline
- 4-Hydroxy-2-quinolones
Uniqueness
6,7-Dimethoxy-3-phenylethynyl-quinoline is unique due to its specific structural features, including the presence of both methoxy groups and a phenylethynyl moiety. These features contribute to its distinct chemical reactivity and potential biological activities, setting it apart from other quinoline derivatives.
特性
分子式 |
C19H15NO2 |
|---|---|
分子量 |
289.3 g/mol |
IUPAC名 |
6,7-dimethoxy-3-(2-phenylethynyl)quinoline |
InChI |
InChI=1S/C19H15NO2/c1-21-18-11-16-10-15(9-8-14-6-4-3-5-7-14)13-20-17(16)12-19(18)22-2/h3-7,10-13H,1-2H3 |
InChIキー |
FIWNVHIDDOMDBP-UHFFFAOYSA-N |
正規SMILES |
COC1=CC2=CC(=CN=C2C=C1OC)C#CC3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


